molecular formula C14H23NO3 B2857401 Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2418663-43-9

Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B2857401
M. Wt: 253.342
InChI Key: RJWCMLXIGRAPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate, also known as TBABN, is a bicyclic lactam that has been used in scientific research for its unique chemical properties. It is a versatile compound that has been used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis of Cyclic Amino Acid Esters

  • The compound has been utilized in the synthesis of cyclic amino acid esters, such as "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate," through intramolecular lactonization reactions. This process is characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, with the molecular structure determined via single-crystal X-ray diffraction analysis. The study by Moriguchi et al. (2014) provides insights into the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring, indicating its application in understanding molecular frameworks and potential drug design Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, Nishino, 2014.

Constrained Peptidomimetics Synthesis

  • In peptide-based drug discovery, azabicyclo[X.Y.0]alkane amino acids serve as rigid dipeptide mimetics. Mandal et al. (2005) report an efficient synthesis method for diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, highlighting the compound's role in structure-activity studies and its potential in developing new therapeutics Mandal, Kaluarachchi, Ogrin, Bott, McMurray, 2005.

Chiral Cyclic Amino Acid Esters

  • Another application is in the synthesis of chiral cyclic amino acid esters, specifically "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate," from cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization without using chiral catalysts. This approach, as detailed by Moriguchi et al. (2014), is critical for understanding chiral compound synthesis and its implications in medicinal chemistry Moriguchi, Krishnamurthy, Arai, Tsuge, 2014.

properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-11-5-4-6-14(7-11,9-15)10-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWCMLXIGRAPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate

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